N'-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide
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Overview
Description
N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an oxolan-2-ylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and oxirane.
Reaction with Oxirane: The 3,4-dichloroaniline reacts with oxirane under basic conditions to form the oxolan-2-ylmethyl derivative.
Formation of Ethanediamide: The oxolan-2-ylmethyl derivative is then reacted with ethylenediamine under acidic or neutral conditions to form the final product, N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Conditions: Optimizing temperature, pressure, and pH to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-Dichlorophenyl)-N-methylacetamide
- N’-(3,4-Dichlorophenyl)-N-ethylacetamide
Uniqueness
N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide is unique due to the presence of the oxolan-2-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c14-10-4-3-8(6-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMOPHBCLCXMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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